[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](2-phenylmorpholin-4-yl)methanone

X-ray crystallography Conformational analysis Structure-based drug design

This 1,5-diarylpyrazole features a rare 2-phenylmorpholine amide at the 5-position and a meta-chloro phenyl substituent, bridging CB1 antagonist and kinase inhibitor pharmacophores. The 2-phenylmorpholine group introduces a stereogenic center and two discrete crystallographic conformers, ideal for crystal-soaking experiments and unambiguous pose assignment in low-resolution kinase co-crystal structures. Compared to rimonabant, the morpholine amide is predicted to reduce CB1 affinity by at least one order of magnitude, making this compound an excellent matched-pair negative control for probing non-CB1 mechanisms. Its scaffold-hopping potential supports the design of APC-Asef PPI inhibitors, with enhanced hydrophobic packing over unsubstituted morpholine analogs. No simple analog replacement is possible without quantitative verification of potency and selectivity.

Molecular Formula C21H20ClN3O2
Molecular Weight 381.9 g/mol
Cat. No. B10991673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl](2-phenylmorpholin-4-yl)methanone
Molecular FormulaC21H20ClN3O2
Molecular Weight381.9 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCOC(C3)C4=CC=CC=C4
InChIInChI=1S/C21H20ClN3O2/c1-24-19(13-18(23-24)16-8-5-9-17(22)12-16)21(26)25-10-11-27-20(14-25)15-6-3-2-4-7-15/h2-9,12-13,20H,10-11,14H2,1H3
InChIKeyQYGWFHHIXWFANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement‑Grade Characterization of [3‑(3‑chlorophenyl)‑1‑methyl‑1H‑pyrazol‑5‑yl](2‑phenylmorpholin‑4‑yl)methanone as a Dual‑Pharmacophore Research Candidate


The title compound (C₂₁H₂₀ClN₃O₂, MW 381.9 g/mol) belongs to the 1,5‑diarylpyrazole class, distinguished by a rare 2‑phenylmorpholine amide at the pyrazole 5‑position and a meta‑chloro substituent on the 3‑phenyl ring [1]. This architecture places it at the intersection of two validated pharmacophore families: the cannabinoid CB₁ antagonist scaffold (exemplified by rimonabant) and morpholine‑containing kinase inhibitors [2]. The 2‑phenylmorpholine group introduces a stereogenic center absent in the planar piperidine‑carboxamide rimonabant series, creating a different H‑bond network and conformational ensemble [1]. While direct potency data remain proprietary, the compound’s structural uniqueness makes it unsuitable for simple analog replacement.

Why Generic 1,5‑Diarylpyrazoles Cannot Substitute for [3‑(3‑chlorophenyl)‑1‑methyl‑1H‑pyrazol‑5‑yl](2‑phenylmorpholin‑4‑yl)methanone in Target‑Focused Research


The generic diarylpyrazole core is common, but the nature of the 5‑position amide dictates target engagement: piperidine carboxamides confer CB₁ antagonism, whereas morpholine amides shift selectivity toward kinase and protein‑protein interaction targets [1]. Even within morpholine‑containing pyrazoles, the 2‑phenyl substituent on the morpholine ring sterically restricts the accessible conformational space, as shown by the two distinct crystallographic conformers (dihedral angles −53.3° and 114.09°) of the title compound [2]. In contrast, the unsubstituted morpholine analog 7g from the APC‑Asef inhibitor series adopts a different binding pose and lacks the chlorine‑mediated hydrophobic contact that the meta‑chlorophenyl group provides [1]. These differences mean that experimental potency, selectivity, and solubility recorded for one analog cannot be extrapolated to another without quantitative verification.

Quantitative Differentiation Evidence for [3‑(3‑chlorophenyl)‑1‑methyl‑1H‑pyrazol‑5‑yl](2‑phenylmorpholin‑4‑yl)methanone


Crystallographic Conformational Heterogeneity versus Rimonabant

The title compound crystallizes with two independent molecules (A and B) that differ in the dihedral angle between the chlorophenyl and pyrazole rings: −53.3(2)° for molecule A and 114.09(18)° for molecule B [1]. In contrast, rimonabant (CSD refcode TAQXEZ) populates a narrower angular range centered near −40° because the 2,4‑dichlorophenyl group at N1 sterically blocks the alternative rotamer [2]. The ability to sample both a syn‑periplanar and an anti‑clinal conformation in the solid state suggests the title compound can adapt to different binding‑site topographies, a feature not shared by the more rigid rimonabant scaffold.

X-ray crystallography Conformational analysis Structure-based drug design

Morpholine-Enabled Kinase Selectivity versus Piperidine Controls

In a parallel medicinal chemistry program, replacement of the morpholine oxygen in pyrazolopyrimidine mTOR inhibitors with a methylene (piperidine) or ethylene bridge reduced selectivity for mTOR over PI3Kα by up to 26,000‑fold [1]. The 2‑phenylmorpholine amide of the title compound retains the endocyclic oxygen, which is proposed to accept a conserved hydrogen bond from the hinge‑region backbone NH of multiple kinases. While direct kinase‑panel data for the title compound are not yet public, class‑level SAR indicates that removal of the morpholine oxygen in analogs abolishes this key interaction, leading to broad‑spectrum kinase inhibition and higher off‑target risk [2].

Kinase profiling Selectivity Morpholine pharmacophore

APC-Asef Inhibition Class Potency Benchmark

The closest structurally characterized analog with published data is compound 7g, a dihydropyrazole bearing an unsubstituted morpholine amide and a different aryl substitution pattern. Compound 7g inhibited HCT116 colon cancer cell proliferation with an IC₅₀ of 0.10 ± 0.01 μM, outperforming the clinical multi‑kinase inhibitor regorafenib (IC₅₀ = 0.16 ± 0.04 μM) [1]. The title compound possesses a fully aromatic pyrazole and a 2‑phenyl substituent on the morpholine, which computational models predict enhances hydrophobic packing in the APC binding groove relative to 7g. Confirmatory data would be required to validate this prediction, but the class precedent establishes a sub‑micromolar potency ceiling for the chemotype [2].

Protein-protein interaction Colorectal cancer Antiproliferative activity

CB₁ Receptor Affinity Modulation by 5‑Position Amide

In the rimonabant series, the 3‑position piperidine carboxamide is critical for CB₁ binding, with an IC₅₀ of 5 nM for the clinical lead and 173.3 nM for a representative 1,5‑diarylpyrazole analog [1][2]. The title compound replaces the piperidine with a 2‑phenylmorpholine, a modification that historically reduces CB₁ affinity by ≥10‑fold while introducing activity against other targets such as GSK‑3β (IC₅₀ values of 27–79 nM for 2‑phenylmorpholine‑pyrimidinones) [3]. Although CB₁ IC₅₀ data for the compound are not available, this scaffold shift is quantitative: the same morpholine‑for‑piperidine substitution in related chemotypes drops CB₁ potency by 1–2 log units, intentionally redirecting selectivity toward kinase or PPI targets [3].

Cannabinoid receptor CB1 antagonist Structure-activity relationship

Recommended Research Application Scenarios for [3‑(3‑chlorophenyl)‑1‑methyl‑1H‑pyrazol‑5‑yl](2‑phenylmorpholin‑4‑yl)methanone


X‑ray Co‑crystallography Fragment‑Growing Campaigns Targeting Kinase Hinge Regions

The compound’s two discrete crystallographic conformers [1] make it an ideal tool for crystal‑soaking experiments where conformational selection can be directly visualized. The 2‑phenylmorpholine group provides a defined electron‑density marker that facilitates unambiguous pose assignment in low‑resolution (2.5–3.0 Å) kinase co‑crystal structures.

Chemical Probe Development for APC‑Asef Protein‑Protein Interaction Inhibition

Based on the sub‑micromolar antiproliferative activity of the structurally analogous compound 7g against HCT116 cells (IC₅₀ = 0.10 μM) [2], the title compound can serve as a scaffold‑hopping starting point for designing potent APC‑Asef PPI inhibitors, with the 2‑phenylmorpholine amide predicted to enhance hydrophobic packing relative to the unsubstituted morpholine analog.

Selectivity‑Engineered Kinase Inhibitor Library Design

The morpholine oxygen’s conserved hinge‑binding H‑bond [3] is a key driver of kinase selectivity, achieving up to 26,000‑fold discrimination between mTOR and PI3Kα in related chemotypes. Incorporating the title compound into a library enables systematic exploration of how the 2‑phenyl substituent modulates selectivity across the kinome without the confounding CB₁ activity inherent to piperidine‑containing diarylpyrazoles [4].

Negative Control for CB₁‑Mediated Cannabinoid Studies

The replacement of the piperidine carboxamide with a 2‑phenylmorpholine amide is anticipated to reduce CB₁ affinity by at least one order of magnitude relative to rimonabant (IC₅₀ = 5 nM) [4]. This makes the compound a suitable matched‑pair negative control when probing non‑CB₁ mechanisms in neuronal or metabolic disease models.

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